Phomalirazine

Description

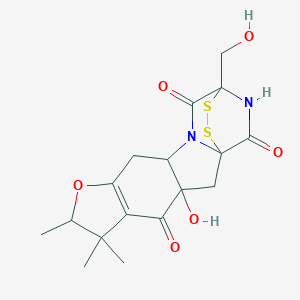

Phomalirazine is a fungal secondary metabolite first isolated from Phoma lingam (syn. Leptosphaeria maculans), a phytopathogen causing blackleg disease in canola (Brassica napus) and brown mustard (Brassica juncea) . Structurally, it belongs to the epipolythiodioxopiperazine (ETP) class, characterized by a disulfide-bridged diketopiperazine (DKP) core derived from tyrosine (Tyr) and serine (Ser) . Its biosynthesis involves oxidative cyclization and prenylation steps, forming intermediates such as phomamide and deacetyl-sirodesmin PL before maturation into sirodesmin PL . This compound exhibits potent phytotoxicity, inducing necrotic lesions in host plants, and serves as a key intermediate in the biosynthetic pathway of sirodesmins .

Properties

CAS No. |

119694-49-4 |

|---|---|

Molecular Formula |

C17H20N2O6S2 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

3-hydroxy-14-(hydroxymethyl)-6,6,7-trimethyl-8-oxa-15,16-dithia-12,18-diazapentacyclo[12.2.2.01,12.03,11.05,9]octadec-5(9)-ene-4,13,17-trione |

InChI |

InChI=1S/C17H20N2O6S2/c1-7-14(2,3)10-8(25-7)4-9-15(24,11(10)21)5-17-12(22)18-16(6-20,26-27-17)13(23)19(9)17/h7,9,20,24H,4-6H2,1-3H3,(H,18,22) |

InChI Key |

OSRGMDLTJLMMIF-UHFFFAOYSA-N |

SMILES |

CC1C(C2=C(O1)CC3C(C2=O)(CC45N3C(=O)C(NC4=O)(SS5)CO)O)(C)C |

Canonical SMILES |

CC1C(C2=C(O1)CC3C(C2=O)(CC45N3C(=O)C(NC4=O)(SS5)CO)O)(C)C |

Synonyms |

Phomalirazine |

Origin of Product |

United States |

Comparison with Similar Compounds

Sirodesmin PL

- Structure : Sirodesmin PL, the major ETP produced by L. maculans, features a spirofused tetrahydrofuran ring absent in phomalirazine .

- Biosynthesis: this compound is a precursor in the sirodesmin PL pathway. Key steps include oxidative rearrangement of Tyr, cyclization, and sulfur bridging, with this compound forming via enone oxidation .

- Bioactivity : Unlike this compound’s phytotoxicity, sirodesmin PL also displays antibacterial and antiviral properties .

Other ETPs

- Gliotoxin: A well-studied ETP from Aspergillus fumigatus, gliotoxin contains a disulfide bridge but differs in substituents (e.g., a benzene ring). It primarily exhibits immunosuppressive effects, contrasting with this compound’s plant-specific toxicity .

Functional and Mechanistic Comparisons

ETPs generally exert toxicity through disulfide-mediated protein cross-linking and reactive oxygen species (ROS) generation . However, structural variations dictate target specificity:

- This compound : Targets plant cells, disrupting membrane integrity and inducing chlorosis in Brassica species .

- Sirodesmin PL : Broad-spectrum toxicity, damaging plant tissues and inhibiting bacterial growth .

- Pyranonigrins: Structurally distinct pyrazine derivatives (e.g., pyranonigrin A) lack sulfur bridges but share antifungal activity, highlighting functional convergence despite differing backbones .

Table: Comparative Analysis of this compound and Related Compounds

Research Implications and Gaps

- Biosynthetic Pathways : The exact enzymatic steps converting this compound to sirodesmin PL remain unresolved, warranting genetic studies .

- Ecological Roles : this compound’s role in fungal virulence is unclear, as sirP mutants (deficient in sirodesmin PL) retain pathogenicity, suggesting redundancy among ETPs .

- Biotechnological Potential: Structural optimization of this compound could yield novel bioherbicides, though toxicity to non-target plants requires evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.